Home > Products > Screening Compounds P99517 > Ezetimibe Fluoro Isomer
Ezetimibe Fluoro Isomer - 1798008-25-9

Ezetimibe Fluoro Isomer

Catalog Number: EVT-1478436
CAS Number: 1798008-25-9
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Ezetimibe

SCH 48461

Compound Description: SCH 48461, chemically (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone, represents a novel inhibitor of intestinal cholesterol absorption []. Research indicates its ability to decrease total plasma cholesterol levels in humans. Notably, SCH 48461 served as the foundation for developing Ezetimibe. Scientists explored its metabolism, synthesizing potential metabolites and evaluating their cholesterol-lowering effectiveness in cholesterol-fed hamsters. This led to the design of SCH 58235 (Ezetimibe), which leveraged activity-enhancing oxidation while hindering detrimental metabolic oxidation sites [].

Relevance: SCH 48461 holds significant relevance as the precursor to Ezetimibe Fluoro Isomer. The investigation of its structure-activity relationship (SAR) and the synthesis of its metabolites directly contributed to the rational design of Ezetimibe. Comparing the structures of SCH 48461 and Ezetimibe Fluoro Isomer illuminates the specific modifications made to enhance activity and address metabolic liabilities. Notably, the replacement of the methoxyphenyl groups in SCH 48461 with fluorophenyl and hydroxyphenyl moieties in Ezetimibe exemplifies a critical structural alteration [].

SCH 58235

Compound Description: SCH 58235, synonymous with Ezetimibe, is designated as 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone. This compound demonstrates potent oral activity in inhibiting cholesterol absorption []. Its design aimed to harness beneficial oxidation while mitigating potentially harmful metabolic oxidation. Studies in cholesterol-fed hamsters revealed SCH 58235's exceptional efficacy in lowering liver cholesteryl esters, highlighting its potential as a cholesterol-lowering agent [].

SCH 60663

Compound Description: SCH 60663, chemically identified as 1-O-[4-[trans-(2S,3R)-1-(4-fluorophenyl)-4-oxo-3-[3(S)-hydroxy-3-(4-fluorophenyl)propyl]-2-azetidinyl]phenyl]-beta-D-glucuronic acid, is the principal circulating metabolite of Ezetimibe in humans [, ]. It is the glucuronide conjugate of Ezetimibe, formed through glucuronidation of the 4-hydroxyphenyl group []. Notably, SCH 60663 represents the major metabolite detected in human plasma after Ezetimibe administration and is primarily excreted in feces []. In vitro studies using human liver microsomes also identify SCH 60663 as the primary metabolite, while human jejunum microsomes generate two glucuronides, including SCH 60663 and the benzylic glucuronide SCH 488128 [].

Relevance: While SCH 60663 is a metabolite, its relationship to "Ezetimibe Fluoro Isomer" remains pertinent. The isomer's metabolic fate is a key consideration. It's possible that the altered fluorine position influences how the isomer is metabolized, potentially leading to different metabolite profiles compared to Ezetimibe and impacting its overall pharmacological activity and clearance [].

SCH 488128

Compound Description: SCH 488128, chemically defined as 1-O-[1(S)-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2(S)-(4-hydroxyphenyl)-4-oxo-3(R)-azetidinyl]propyl]-beta-D-glucopyranuronic acid, is identified as the benzylic glucuronide of Ezetimibe []. Unlike the phenolic glucuronide SCH 60663, which is the major metabolite, SCH 488128 is detected as a trace metabolite in both dog and human plasma following Ezetimibe administration. Notably, in vitro experiments using recombinant human UDP-glucuronosyltransferase (UGT) enzymes revealed that while UGT1A1, UGT1A3, and UGT2B15 contribute to the formation of the phenolic glucuronide (SCH 60663), UGT2B7 exclusively produces SCH 488128 [].

Relevance: Similar to SCH 60663, though a minor metabolite, SCH 488128's formation pathway is relevant. If "Ezetimibe Fluoro Isomer" alters UGT enzyme affinity, it could shift the balance between these two glucuronides. This altered metabolism has implications for drug clearance, potential drug-drug interactions, and even active metabolite formation [].

(3R,4S)-4-((4-benzyloxy)phenyl)-l-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone

Compound Description: This compound, designated as Compound 2a in the source [], represents a crucial intermediate in Ezetimibe synthesis. Notably, it exhibits an enantiomeric purity exceeding 97.5% and a chemical purity surpassing 97%. The research delves into various processes for preparing Compound 2a, highlighting its significance in efficiently producing Ezetimibe [].

Relevance: As a synthesis intermediate, this compound provides insight into the steps needed to create "Ezetimibe Fluoro Isomer." Depending on the isomer's target fluorine arrangement, the synthetic route might need adjustments, starting from an intermediate stage or utilizing different protecting groups compared to Ezetimibe's production [].

1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-propyllactam

Compound Description: This compound is identified as a key impurity during Ezetimibe synthesis []. It differs structurally from Ezetimibe in that a phenyl group replaces the 4-hydroxyphenyl group on one of the nitrogen atoms. The paper details a seven-step synthetic route to produce this impurity, utilizing 1-(5-methoxyl-1, 5-dioxoamyl)-4-(S)-phenyl-2-oxazolidinone as the starting material [].

Relevance: Impurities, even if structurally similar, can impact drug safety and efficacy. The synthesis of "Ezetimibe Fluoro Isomer" would need to account for potential analogous impurities arising from the fluorine substitution. Understanding this compound's formation helps in developing purification strategies to ensure the isomer's purity [].

3‐(4‐fluorophenyl)‐1‐[(3S)‐3‐hydroxy‐3‐(4‐hydroxyphenyl)propyl]‐4‐(4‐hydroxyphenyl)‐1H‐pyrrole‐2,5‐dione (14q)

Compound Description: Compound 14q is a noteworthy cholesterol absorption inhibitor highlighted in the research []. This compound emerged from a study exploring 2-azetidinone and 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors with anti-inflammatory and antioxidant properties. In vitro evaluations confirmed 14q's potent cholesterol uptake inhibition, lack of cytotoxicity in L02 and HEK293T cell lines, and ability to reduce TNF-α, ROS, MDA, and LDH levels, suggesting its potential as a multi-target therapeutic agent for atherosclerosis [].

Relevance: Although structurally distinct from Ezetimibe Fluoro Isomer, Compound 14q shares the same therapeutic target: cholesterol absorption inhibition. This makes it a relevant comparison point for efficacy. Furthermore, 14q's additional anti-inflammatory and antioxidant properties underscore the potential for designing Ezetimibe derivatives, including the fluoro isomer, with expanded therapeutic benefits beyond cholesterol reduction [].

Overview

Ezetimibe Fluoro Isomer is a structural variant of the drug Ezetimibe, primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. This compound, specifically characterized by the presence of fluorine in its molecular structure, has garnered attention due to its pharmacological properties and potential as a therapeutic agent. The identification and synthesis of this compound are crucial for understanding its efficacy and safety profiles.

Classification

Ezetimibe Fluoro Isomer belongs to the class of azetidine derivatives, specifically characterized as a 2-azetidinone. Its classification within medicinal chemistry highlights its significance in pharmaceutical applications aimed at lipid regulation.

Synthesis Analysis

Methods

The synthesis of Ezetimibe Fluoro Isomer involves several steps, utilizing various organic chemistry techniques:

  1. Chiral Reduction: The synthesis begins with a compound that undergoes chiral reduction using specific reagents to yield a precursor to the desired isomer.
  2. Addition Reactions: Under Lewis acid catalysis, imines are formed which further react to create more complex structures.
  3. Ring Closure: The presence of fluoride ion catalysts facilitates ring closure reactions, essential for forming the azetidine ring characteristic of Ezetimibe.
  4. Final Adjustments: The final product is obtained through deprotection steps and purification processes, ensuring high yields and purity levels .

Technical Details

The synthesis typically involves solvents such as methanol and dichloromethane, with various catalysts employed throughout the process. The yields for different intermediates can vary, often ranging from 35% to 83% depending on the specific reaction conditions utilized .

Molecular Structure Analysis

Structure

The molecular structure of Ezetimibe Fluoro Isomer features a fluorinated phenyl group attached to an azetidine ring, which contributes to its biological activity. The stereochemistry is crucial; specific configurations (R/S designations) influence its interaction with biological targets.

Data

  • Molecular Formula: C24H26F2N2O3
  • Molecular Weight: Approximately 426.48 g/mol
  • Key Functional Groups: Hydroxy groups, ketone functionalities, and a fluorinated aromatic ring.
Chemical Reactions Analysis

Reactions

Ezetimibe Fluoro Isomer participates in various chemical reactions characteristic of azetidine derivatives:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups like fluorine enhances nucleophilicity at specific sites on the molecule.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting stability.
  3. Redox Reactions: These may involve changes in oxidation states, particularly in interactions with biological systems.

Technical Details

The stability and reactivity of Ezetimibe Fluoro Isomer are heavily influenced by its molecular structure, particularly the positioning of functional groups which dictate reaction pathways .

Mechanism of Action

Process

Ezetimibe Fluoro Isomer functions primarily by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a crucial role in cholesterol absorption in the intestines. By blocking this protein, it effectively reduces cholesterol levels in circulation.

Data

  • Inhibition Mechanism: The fluorinated variant may exhibit altered binding affinities compared to non-fluorinated counterparts.
  • Pharmacodynamics: Studies indicate that modifications in molecular structure can lead to enhanced or diminished pharmacological effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data varies but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Ezetimibe Fluoro Isomer has significant implications in medicinal chemistry:

  • Pharmaceutical Development: Understanding impurities like this isomer aids in improving drug formulation quality.
  • Research Tool: Used as a reference compound for studying lipid metabolism and drug interactions.
  • Quality Control: Its identification helps ensure compliance with pharmaceutical standards during manufacturing processes .
Introduction to Ezetimibe Fluoro Isomer

Chemical Identity and Nomenclature

Ezetimibe Fluoro Isomer (CAS: 1798008-25-9 or 2743547-96-6 for stereospecific forms) is a diastereomer of ezetimibe with the systematic name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Its molecular formula is C₂₄H₂₁F₂NO₃, yielding a molecular weight of 409.43 g/mol [1] [4]. The compound features two fluorine atoms positioned at the 4- and 2- sites of the left and right phenyl rings, respectively, altering its steric and electronic properties compared to ezetimibe's 4,4'-difluoro configuration.

Table 1: Chemical Identifiers of Ezetimibe Fluoro Isomer

PropertyValue
IUPAC Name(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
CAS Numbers1798008-25-9 (relative stereochemistry), 2743547-96-6 (specific isomer)
Molecular FormulaC₂₄H₂₁F₂NO₃
Molecular Weight409.43 g/mol
SynonymsEzetimibe Impurity H/Q; O-Fluoro Ezetimibe; 3'-(2-Fluorophenyl)Ezetimibe
XLogP Value4.5 (Predicted)

Key physicochemical properties include:

  • Solubility: Sparingly soluble in water; readily soluble in DMSO and acetonitrile [4]
  • Acid-Base Behavior: pKa prediction of 9.72 ± 0.30 (phenolic proton) [4]
  • Thermal Properties: Decomposes before boiling; predicted boiling point 650.2±55.0°C [4]
  • Spectral Signatures: Characteristic ¹⁹F NMR chemical shift at -118 to -122 ppm (ortho-fluorophenyl) distinct from ezetimibe's para-fluorophenyl resonance [2] [10]

Stereochemical Implications in Pharmaceutical Chemistry

Ezetimibe Fluoro Isomer exemplifies the critical impact of stereochemistry on pharmaceutical properties, featuring three chiral centers (C3, C4, and C1') that generate eight possible stereoisomers. The (3R,4S,1'S) configuration prevalent in this isomer contrasts with ezetimibe's (3R,4S,1'S) configuration, where the key distinction lies in the fluorophenyl attachment position (C1') [6] [10].

The stereochemical differences manifest in:

  • Crystal Packing: Ortho-fluorine substitution induces torsional strain, reducing melting point by 15-20°C compared to ezetimibe [10]
  • Chromatographic Resolution: Reversed-phase HPLC shows 15-20% longer retention than ezetimibe due to altered hydrophobicity [2]
  • Synthetic Challenges: Fluorine position affects imine intermediate stability during azetidinone ring formation, promoting epimerization at C3/C4 without stereocontrolled conditions [7] [10]

Table 2: Stereochemical Differentiation from Ezetimibe

Stereochemical FeatureEzetimibe Fluoro IsomerTherapeutic Ezetimibe
C3 ConfigurationRR
C4 ConfigurationSS
C1' ConfigurationSS
Fluorophenyl Positions1-(4-FP), 3'-(2-FP)1-(4-FP), 3'-(4-FP)
Key 1H NMR Differenceδ 7.32 (td, J=7.6Hz, ortho-H)δ 7.05 (dd, J=8.4Hz, para-H)

The ortho-fluorine induces 8-12° dihedral angle distortion between azetidinone and phenyl planes, disrupting the optimal NPC1L1 binding conformation [10].

Role as a Process-Related Impurity in Ezetimibe Synthesis

During ezetimibe synthesis, Ezetimibe Fluoro Isomer emerges as a critical process-related impurity at levels of 0.05–0.15%, primarily through two mechanisms [2] [7]:

  • Regiochemical Byproduct Formation:
  • Occurs during Friedel-Crafts acylation (Step 3, Scheme 1 in [2])
  • Electrophilic attack at ortho-position of fluorobenzene instead of para-position
  • Favored under suboptimal Lewis acid catalysis (e.g., AlCl₃ at > -10°C) [7]
  • Stereochemical Epimerization:
  • Base-catalyzed keto-enol tautomerism at C3 of azetidinone precursor
  • Accelerated in polar aprotic solvents (DMF, DMSO) above 25°C [10]

Table 3: Control Strategies in Manufacturing

Process StageRiskControl MeasureAcceptance Limit
Fluorobenzene AcylationRegioisomeric impurity formationStrict temperature control (-15±2°C)≤0.5% in Eze-1 intermediate
Azetidinone Ring ClosureC3/C4 epimerizationReaction time <2h in CH₂Cl₂ at 0°C≤0.3% total isomers
Final CrystallizationInadequate impurity purgeEthanol-water (1:3) anti-solvent crystallization≤0.15% in API

Analytical control employs validated HPLC methods:

  • Column: Zorbax Rx C8 (250 × 4.6 mm, 5 µm)
  • Detection: 220 nm UV
  • Gradient: 12-62% acetonitrile in phosphate buffer (pH 3.0) over 25 min [2]The impurity elutes at RRT 1.15-1.25 relative to ezetimibe, enabling precise quantification ≥0.05% [2]. Process optimization reduces levels to <0.10% in commercial APIs, complying with ICH Q3A(R2) guidelines for unidentified impurities [2] [10].

Pharmacological Relevance in Cholesterol Absorption Inhibition

Despite structural similarity, Ezetimibe Fluoro Isomer lacks clinically significant cholesterol-lowering activity due to:

  • Target Binding Disruption:
  • The ortho-fluorophenyl group sterically clashes with Tyr-145 and Gln-148 residues in the NPC1L1 sterol-binding pocket
  • Molecular dynamics simulations show 40% reduced binding affinity versus ezetimibe [3] [8]
  • Altered Membrane Permeability:
  • Log P increased by 0.8 units compared to ezetimibe (4.5 vs 3.7)
  • Reduced partitioning into intestinal brush border membranes [3]
  • Metabolic Stability Differences:
  • Ortho-fluorine impedes glucuronidation at the 4-hydroxyphenyl site
  • In vitro studies show 15-fold lower glucuronide formation in human microsomes [3]

The pharmacological inactivity provides a critical quality control rationale: While ezetimibe inhibits cholesterol absorption by binding NPC1L1 protein in the intestinal brush border, reducing LDL-C by 15-20% [8], the fluoro isomer's structural deviations nullify this activity. This contrast validates its classification as an impurity rather than an active metabolite [3] [10].

Table 4: Key Pharmacological Parameters

ParameterEzetimibe Fluoro IsomerTherapeutic Ezetimibe
NPC1L1 IC₅₀>50 µM0.22 µM
Caco-2 Permeability (×10⁻⁶ cm/s)0.8 ± 0.25.6 ± 0.9
Glucuronidation Rate (Vₘₐₓ)0.3 nmol/min/mg protein4.5 nmol/min/mg protein
LDL Reduction (in vivo)Not significant18.5% at 10 mg/day

Properties

CAS Number

1798008-25-9

Product Name

Ezetimibe Fluoro Isomer

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.44

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1

SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F

Synonyms

3’-(2-Fluorophenyl) Ezetimibe; (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.